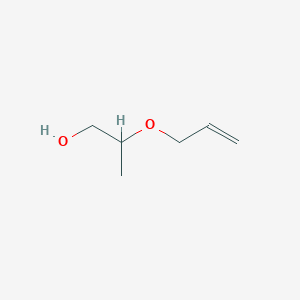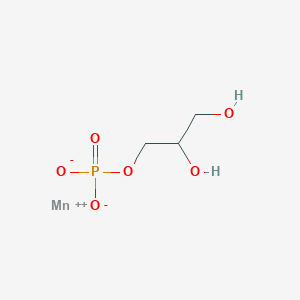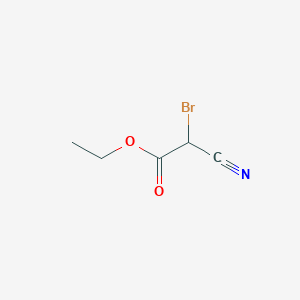
Iron naphthenate
Übersicht
Beschreibung
Iron naphthenate is a chemical compound that is also known as ferrum naphthenate, ferric naphthenate, ferrous naphthenate, iron (ii) naphthenate, and iron (iii) naphthenate . It is an iron source that is soluble in organic solvents as an organometallic compound .
Synthesis Analysis
The synthesis of this compound involves the reaction of naphthenic acids occurring naturally in crude oil with metal ions in the formation of water to produce organic salts . The chemical and thermal stability of alkali metal naphthalenides as powerful reducing agents are examined, including the type of alkali metal, the type of solvent, the temperature, and the time of storage .Molecular Structure Analysis
Naphthenic acids are mixtures of several cyclopentyl and cyclohexyl carboxylic acids with molecular weights of 120 to well over 700 atomic mass units. The main fractions are carboxylic acids with a carbon backbone of 9 to 20 carbons .Physical And Chemical Properties Analysis
The surface area and pore volume of the catalyst decreased significantly with the increase of iron deposition; the surface area decreased from 125.3 m^2/g to 91.0 m^2/g, and the pore volume decreased from 0.21 cm^3/g to 0.16 cm^3/g .Wissenschaftliche Forschungsanwendungen
Catalysis : Iron naphthenate significantly affects the performance of FCC (Fluid Catalytic Cracking) catalysts. Its presence, particularly when derived from larger molecular compounds like this compound, can lead to iron poisoning of the catalyst. This results in changes in catalyst properties, such as crystallinity, surface area, pore volume, and total acidity, thereby reducing catalytic performance (Zhu Yuxia et al., 2007).
Corrosion : this compound plays a role in the corrosion of various iron alloys in refinery environments. Studies have shown that this compound can lead to the formation of magnetite scales on carbon steel. These scales exhibit different resistance levels to NAP (Naphthenic Acid) corrosion (Peng Jin et al., 2016). Additionally, this compound's interaction with sulfur compounds and its impact on the formation of protective scales have been a subject of investigation in corrosion studies (Gheorghe Bota et al., 2019).
Material Science : In the field of material science, this compound has been used as a catalyst for carbon nanotube growth. It has shown effectiveness in creating patterns of carbon nanotubes, which are important for various applications in nanotechnology (S. Patole et al., 2009).
Wirkmechanismus
Iron is required to maintain optimal health, particularly for helping to form red blood cells (RBC) that carry oxygen around the body . The formation of metal naphthenates, which are emulsion stabilizers and equipment foulers, is deleterious to performance and integrity of these processes and facilities .
Safety and Hazards
Zukünftige Richtungen
Recent studies indicate that high-temperature corrosion by naphthenic acids and sulfidation depends on the diffusion of the solid state of iron through the internal scale . The increase of iron loading will lead to the decrease of apparent bulk density, the increase of slurry yield, and the deterioration of product distribution .
Eigenschaften
IUPAC Name |
iron(2+);naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H8O2.Fe/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDSMEGLJGEMDK-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FeO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338-14-3 | |
| Record name | Naphthenic acids, iron salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, iron salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Iron naphthenate's interaction is highly dependent on its application. For example, in fuel additives, it acts as a soot suppressant. Upon combustion, this compound decomposes, and the iron particles catalyze the oxidation of soot particles, reducing their emission. [] In the context of naphthenic acid corrosion, this compound forms as a corrosion product through the interaction of naphthenic acids with the iron in steel, leading to the deterioration of metal surfaces. [, ]
A: this compound is a complex mixture of iron salts of naphthenic acids, which are cyclopentyl or cyclohexyl carboxylic acids with varying carbon chain lengths. This makes defining a single molecular formula or exact molecular weight difficult. Spectroscopic techniques like X-ray fluorescence (XRF) help determine the iron content in soot samples derived from this compound-containing fuels. []
ANone: this compound functions as a catalyst in various applications, including:
ANone: While the provided papers do not delve into computational chemistry and modeling of this compound specifically, QSAR models are potentially valuable tools for predicting the properties and behavior of different naphthenate compounds, including this compound.
A: this compound's stability depends heavily on the specific formulation and environmental conditions. Research suggests that it can decompose at high temperatures, as observed in its role in naphthenic acid corrosion, where it forms iron oxide scales. [, ] Specific formulation strategies to enhance its stability and solubility would necessitate further investigation.
ANone: While the provided research papers do not explicitly discuss SHE regulations for this compound, it is crucial to handle it with caution. As with many chemicals, responsible handling, storage, and disposal are essential to minimize potential risks.
A: Alternatives to this compound depend on its specific application. For example, other metal naphthenates like manganese naphthenate and zinc naphthenate are used in aquathermolysis, each with its own set of advantages and drawbacks regarding performance and cost. [] In the case of soot suppression, organometallic compounds like ferrocene and ruthenocene are considered alternatives, with varying levels of effectiveness. []
ANone: Research on this compound benefits from a wide range of tools and resources, including:
- Analytical Techniques: Techniques such as gas chromatography/mass spectrometry (GC/MS), Fourier transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and X-ray fluorescence (XRF) are vital for characterizing the compound and its reaction products. [, , ]
- High-Pressure Reactors: These are crucial for studying processes like aquathermolysis and hydrocracking, which often occur under high-pressure and high-temperature conditions. [, ]
- Corrosion Testing Equipment: Specialized equipment is needed to evaluate the corrosive properties of this compound and its impact on different materials. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















